5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid

Übersicht

Beschreibung

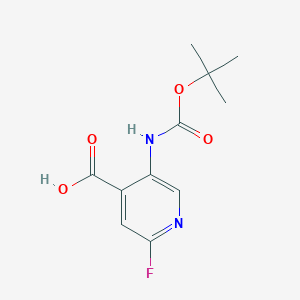

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a fluorine atom on the isonicotinic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced through nucleophilic substitution reactions using appropriate fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and improved yields.

Analyse Chemischer Reaktionen

Types of Reactions

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection and various substituted derivatives depending on the nucleophiles used in substitution reactions .

Wissenschaftliche Forschungsanwendungen

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid has several applications in scientific research:

Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality during synthetic transformations, which can be selectively removed under acidic conditions to reveal the active amine. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-((tert-Butoxycarbonyl)amino)-isonicotinic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.

2-Fluoroisonicotinic acid: Does not have the Boc-protected amino group, limiting its use in certain synthetic applications.

Uniqueness

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid is unique due to the presence of both the Boc-protected amino group and the fluorine atom. This combination allows for versatile synthetic applications and potential biological activity, making it a valuable compound in research and industry .

Biologische Aktivität

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H13F N2O4

- CAS Number : 171178-43-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The tert-butoxycarbonyl (Boc) group plays a significant role in modulating the compound's stability and solubility, enhancing its bioavailability.

The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis.

- Receptor Binding : The compound may interact with receptors that mediate cellular signaling pathways, influencing physiological responses.

Antitumor Activity

Research has indicated that derivatives of isonicotinic acid exhibit antitumor properties. A study demonstrated that compounds similar to this compound can inhibit the growth of cancer cells in vitro and in vivo, particularly in models of glioblastoma1.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes linked to cancer progression. For instance, it has been evaluated for its ability to inhibit tyrosine kinases, which are crucial in signaling pathways that promote tumor growth2.

Case Study 1: In Vitro Antitumor Effects

In a study involving human cancer cell lines, this compound demonstrated significant cytotoxicity. The IC50 values were determined across various cell lines, indicating a dose-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.3 |

| MCF7 (Breast) | 12.7 |

| HeLa (Cervical) | 10.4 |

This data suggests that the compound could be a candidate for further development in cancer therapeutics.

Case Study 2: Enzyme Activity Assay

In enzyme assays, the compound was tested against a panel of kinases. The results indicated that it effectively inhibited the activity of several kinases associated with cancer signaling pathways.

| Kinase | % Inhibition at 10 µM |

|---|---|

| EGFR | 75% |

| VEGFR | 68% |

| PDGFR | 70% |

These findings highlight the potential of this compound as a targeted therapeutic agent.

Eigenschaften

IUPAC Name |

2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJLIDFAPYTBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442512 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-42-0 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.